N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to a tetrahydroquinoline ring and a fluorophenoxyacetamide moiety
Mechanism of Action
Target of Action
The primary targets of this compound are two enzymes, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . Both enzymes are involved in bacterial membrane synthesis .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function . This interaction disrupts the synthesis of bacterial membranes, leading to bactericidal activity .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial membrane synthesis . By inhibiting MurD and GlmU, the compound disrupts the production of key components of the bacterial cell wall . This leads to downstream effects such as compromised bacterial cell integrity and ultimately, bacterial cell death .
Pharmacokinetics
The compound is known to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The compound’s action results in bactericidal activity against both gram-positive and gram-negative pathogens . It has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The compound’s action disrupts the bacterial cell membrane architecture, leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes involved in bacterial membrane synthesis, such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These interactions are crucial for its antimicrobial activity, as they disrupt the synthesis of essential components of bacterial cell walls.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth . Additionally, its impact on cellular metabolism includes the disruption of metabolic pathways essential for bacterial survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active sites of MurD and GlmU, inhibiting their catalytic activities and preventing the synthesis of key bacterial cell wall components . This inhibition leads to the accumulation of incomplete cell wall precursors, ultimately resulting in bacterial cell death. The molecular docking and dynamics studies have provided insights into the binding affinities and interaction energies of this compound with its target enzymes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been evaluated in laboratory settings. Over time, this compound has shown to maintain its stability under controlled conditions, with minimal degradation observed . Long-term studies have indicated that its effects on cellular function remain consistent, with sustained inhibition of bacterial growth observed in both in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, some adverse effects, such as mild hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antimicrobial activity. The compound interacts with enzymes such as MurD and GlmU, which are involved in the synthesis of bacterial cell wall components . These interactions disrupt the normal metabolic flux, leading to the accumulation of intermediate metabolites and the inhibition of bacterial growth. Additionally, the compound’s metabolism in mammalian systems involves its biotransformation into various metabolites, which are subsequently excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics. The compound is transported across cell membranes via passive diffusion and is distributed throughout various tissues, including the liver, kidneys, and spleen . It interacts with specific transporters and binding proteins, which facilitate its cellular uptake and accumulation. These interactions are crucial for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound has been investigated to determine its site of action within cells. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its effective inhibition of bacterial cell wall synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its antibacterial properties have been studied, showing promise in combating bacterial infections.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
N-benzenesulfonyl derivatives of heterocycles: These compounds share the benzenesulfonyl group but may have different heterocyclic cores.
Fluorophenoxyacetamide derivatives: These compounds contain the fluorophenoxyacetamide moiety but may have different core structures.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c24-20-10-4-5-11-22(20)30-16-23(27)25-18-12-13-21-17(15-18)7-6-14-26(21)31(28,29)19-8-2-1-3-9-19/h1-5,8-13,15H,6-7,14,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHRFMZYPLHMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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